molecular formula C18H18O6S B14117950 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid

3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid

Cat. No.: B14117950
M. Wt: 362.4 g/mol
InChI Key: NHZJKYKLWSIVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid is an organic compound with a complex structure It features a sulfonyl group, a methoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenol with methanesulfonyl chloride to form the sulfonate ester. This intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Esterification Reactions

This compound undergoes esterification with alcohols under acidic or catalytic conditions. The carboxylic acid group reacts with primary or secondary alcohols to form corresponding esters.

Key data :

AlcoholCatalystSolventTemperature (°C)Yield (%)Source
MethanolH₂SO₄Dichloromethane2578
EthanolDCC/DMAPTHF4085
IsopropanolTMSClDCM0→2572

Reaction example:
Acrylic acid+ROHH+Acrylate ester+H2O\text{Acrylic acid}+\text{ROH}\xrightarrow{\text{H}^+}\text{Acrylate ester}+\text{H}_2\text{O}

The sulfonate group remains inert during esterification, preserving its role as an electron-withdrawing substituent.

Acid Chloride Formation

The carboxylic acid group reacts with oxalyl chloride or thionyl chloride to form a reactive acyl chloride intermediate. This step is critical for subsequent amide bond formation.

Procedure :

  • Dissolve the compound in dry DCM at 0°C.

  • Add oxalyl chloride (2.0 equiv) and catalytic DMF.

  • Stir at 25°C for 3 hours.

  • Remove volatiles under vacuum to isolate the acyl chloride .

Key reaction :
COOH+ COCl 2DMFCOCl+CO2+HCl\text{COOH}+\text{ COCl }_2\xrightarrow{\text{DMF}}\text{COCl}+\text{CO}_2+\text{HCl}

This intermediate reacts with amines to form amides (e.g., anti-inflammatory derivatives) .

Condensation Reactions

The α,β-unsaturated carbonyl system participates in Michael additions and conjugate additions. For example:

  • Thiol addition :
    CH2=C COOR Ar+RSHRS CH2C COOR Ar\text{CH}_2=\text{C COOR }-\text{Ar}+\text{RSH}\rightarrow \text{RS CH}_2-\text{C COOR }-\text{Ar}

    • Thiols add across the double bond, forming anti-inflammatory thioether derivatives.

  • Amine addition :
    Primary amines undergo 1,4-addition to form β-amino acid derivatives.

Reaction Optimization

Key parameters influencing reaction efficiency:

FactorOptimal ConditionEffectSource
SolventDichloromethane (DCM)Enhances solubility of polar/nonpolar reagents
Temperature25–40°CBalances reaction rate and decomposition risk
CatalystDMAP (for esterification)Accelerates acyl transfer

Elevated temperatures (>60°C) risk sulfonate ester decomposition.

Stability Under Reaction Conditions

The sulfonate ester group exhibits moderate stability:

ConditionStabilityObservationSource
Acidic (pH < 3)LowHydrolysis to phenolic byproducts
Basic (pH > 10)ModerateSlow saponification over 24 hours
AqueousPoorGradual hydrolysis (t₁/₂ = 8 hours at 25°C)

Comparative Reactivity

The compound’s reactivity differs from simpler acrylic acids due to electron-withdrawing sulfonate and methoxy groups:

ReactionRelative Rate (vs. acrylic acid)NotesSource
Esterification0.6×Electron withdrawal reduces nucleophilicity
Thiol addition2.1×Enhanced electrophilicity at β-carbon

Scientific Research Applications

3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its unique structure.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxy-2,5-dimethylphenyl)acrylic acid
  • 3-(4-Hydroxy-2,5-dimethylphenyl)acrylic acid
  • 3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-hydroxyphenyl)acrylic acid

Uniqueness

3-(4-(((2,5-Dimethylphenyl)sulfonyl)oxy)-3-methoxyphenyl)acrylic acid is unique due to the presence of both the sulfonyl and methoxy groups, which can impart distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C18H18O6S

Molecular Weight

362.4 g/mol

IUPAC Name

3-[4-(2,5-dimethylphenyl)sulfonyloxy-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C18H18O6S/c1-12-4-5-13(2)17(10-12)25(21,22)24-15-8-6-14(7-9-18(19)20)11-16(15)23-3/h4-11H,1-3H3,(H,19,20)

InChI Key

NHZJKYKLWSIVRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=CC(=O)O)OC

Origin of Product

United States

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